(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a dihydrobenzo[b]furan ring substituted with a methylsulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Dihydrobenzo[b]furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the dihydrobenzo[b]furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Bromomethyl methyl ether: Used in various chemical reactions and as a reagent.
Uniqueness
(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
(3R)-7-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)8-4-2-3-6-7(10)5-13-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
LPHUITYGKRQWBC-ZETCQYMHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC2=C1OC[C@@H]2N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
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